molecular formula C13H10ClN5O2 B2835819 N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline CAS No. 438538-71-7

N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline

Cat. No. B2835819
CAS RN: 438538-71-7
M. Wt: 303.71
InChI Key: LDXLXDHIYWSJNV-UHFFFAOYSA-N
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Description

Benzotriazole derivatives, such as N-(1H-benzotriazol-1-ylmethyl) compounds, are often used in synthetic chemistry as versatile intermediates . They have been used in the synthesis of various heterocyclic and non-heterocyclic frameworks .


Synthesis Analysis

Benzotriazole-mediated amino-alkylations have greatly broadened the utility of Mannich-type condensations to the general o-aminoalkylation of phenols . Phenols are selectively aminoalkylated in the ortho position by the displacement of the benzotriazole moiety from N-[α-(dialkylamino)alkyl]-benzotriazoles with phenolate anions .


Molecular Structure Analysis

The solid-state structure of similar compounds, such as 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, shows that these types of compounds crystallize forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones .


Chemical Reactions Analysis

Benzotriazole derivatives have been used in a variety of chemical reactions, including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .

Scientific Research Applications

Mannich Bases and Hydrogen Bonding Properties

The solid-state structure of N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline reveals that it crystallizes forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones. This choice of hydrogen-bonding mode is significant for its behavior and reactivity . Mannich bases, including this compound, have been widely studied for their synthetic versatility. Benzotriazole methodology plays a crucial role in amino-alkylations, broadening the utility of Mannich-type condensations. Specifically, phenols are selectively aminoalkylated in the ortho position using benzotriazole-mediated reactions .

Fluorescent Properties and Coumarin Derivatives

Benzotriazole derivatives often exhibit interesting fluorescence properties. For instance, related compounds like 7-N,N-diethylamino-3-(benzotriazol-1-yl)coumarin and 7-N,N-diethylamino-3-(benzotriazol-2-yl)coumarin display strong blue and blue-green emissions under UV light excitation . These fluorescent properties make them valuable in materials science, sensors, and imaging applications.

Solid-Phase Peptide Synthesis

O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) is a coupling reagent commonly used in solid-phase peptide synthesis. It effectively suppresses racemization during peptide bond formation. Although not directly related to our compound, understanding the role of benzotriazole derivatives in peptide chemistry provides context for their broader applications .

Future Directions

The future directions of research on “N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline” and similar compounds could involve further exploration of their synthetic utility, biological activity, and potential applications in material science .

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c14-10-7-9(5-6-12(10)19(20)21)15-8-18-13-4-2-1-3-11(13)16-17-18/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXLXDHIYWSJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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